REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1Br.CC(C)([O-])C.[K+].[Cl-].[Na+]>C(OCC)(=O)C>[C:2]1([CH3:1])[CH:7]=[CH:6][C:5]([S:8][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[Br:9])=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
1709 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
813 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a stirred nitrogen covered reactor N-methyl-pyrrolidone, NMP (4.5 L) was flushed with nitrogen for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction was exothermic giving a temperature rise of the reaction mixture to 70° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with another portion of ethyl acetate (2 L)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with sodium chloride solution (15%, 2.5 L) The organic phase
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure to a red oil which
|
Type
|
ADDITION
|
Details
|
The oil was diluted to twice the volume with methanol
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
ADDITION
|
Details
|
More methanol was added until a clear red solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
The product crystallises as off white crystals
|
Type
|
CUSTOM
|
Details
|
they were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. in a vacuum oven until constant weight
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)SC1=C(C=CC=C1)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |